ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
Description
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a multifunctional heterocyclic compound featuring a β-ketoester backbone substituted with a 4-methylthiazole ring, a hydroxyl group, and a chlorine atom. The thiazole moiety is a five-membered aromatic ring containing sulfur and nitrogen, which is known to enhance biological activity and stability in medicinal chemistry . The compound’s structural complexity arises from the conjugated enoate system, which may influence its reactivity, solubility, and intermolecular interactions. Applications of such compounds often span pharmaceuticals, agrochemicals, and coordination chemistry due to their electron-rich heterocycles and functional groups.
Properties
IUPAC Name |
ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZDJBMSSNHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by chlorination and subsequent hydrolysis to introduce the chloro and hydroxy groups, respectively. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. Catalysts and automated systems are often employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.
Biological Activities
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. Ethyl 4-chloro-3-hydroxy derivatives may enhance this activity due to their structural characteristics.
- Anticancer Properties : Preliminary investigations suggest that compounds containing thiazole rings can exhibit anticancer effects by interacting with cellular pathways involved in tumor growth .
Medicinal Chemistry
Due to its unique structure, ethyl 4-chloro-3-hydroxybutenoate is being investigated for its potential use in drug development. It may serve as a lead compound for designing new therapeutic agents targeting specific diseases, particularly those related to infections and cancer.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its chemical reactivity allows it to be used in formulating products with desirable properties for various applications.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison of Ethyl Ester Derivatives
Thiazole-Containing Coordination Compounds
The tungsten complex bis(4-methyl-1,3-thiazol-2-yl)methane () highlights the thiazole ring’s role as a ligand. Unlike the target compound, this complex utilizes thiazole nitrogen for metal coordination, demonstrating the versatility of thiazole derivatives in forming stable chelates. The target’s enoate ester, however, lacks direct metal-binding groups, suggesting its primary applications lie in organic synthesis rather than coordination chemistry .
Pyrido-Pyrimidinone Derivatives
Compounds like 7-[(3S)-3-methylpiperazin-1-yl]-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () share the 4-methylthiazole motif but incorporate it into a fused pyrido-pyrimidinone scaffold. These structures are optimized for kinase inhibition, whereas the target’s β-ketoester may favor protease or esterase interactions.
Biological Activity
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate (CAS No. 863669-64-1) is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article reviews its biological activity, synthesis, and mechanisms of action based on various research findings.
The molecular formula of this compound is C11H14ClNO3S, with a molecular weight of 275.75 g/mol. The compound features a chloro group, a hydroxy group, and a thiazole ring, which contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation : Reacting 4-methyl-1,3-thiazole-2-carbaldehyde with ethyl acetoacetate in the presence of a base.
- Chlorination : Introducing the chloro group through chlorination reactions.
- Hydrolysis : Adding hydrolysis steps to incorporate the hydroxy group.
These steps require controlled temperatures and specific solvents to ensure high yield and purity .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. In vitro assays have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes or pathways related to cell proliferation and survival . For instance, the compound's interaction with cellular signaling pathways may lead to reduced tumor growth in experimental models.
The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : It could modulate receptor activity that influences cellular responses related to growth and apoptosis.
- Oxidative Stress Induction : The presence of reactive functional groups may lead to increased oxidative stress within cells, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Study : A study conducted on various bacterial strains showed that ethyl 4-chloro-3-hydroxybutanoate exhibited an IC50 value indicating effective inhibition at low concentrations .
- Anticancer Research : In a controlled experiment using human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability compared to controls, demonstrating its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate?
A common method involves refluxing substituted aldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) to form enolate intermediates, followed by solvent evaporation and purification . Alternative routes include coupling thiazole-containing precursors with halogenated esters under controlled conditions, as demonstrated in analogous thiazole-acetate syntheses .
Q. How is the compound characterized to confirm its structural integrity?
Techniques include:
- X-ray crystallography to resolve stereochemistry (e.g., ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate structures resolved at Nanjing University) .
- NMR spectroscopy (1H/13C) to verify substituent positions and purity, with data cross-referenced against calculated elemental analyses .
- Infrared spectroscopy to identify functional groups like hydroxyl and ester carbonyls .
Q. What safety precautions are necessary when handling this compound?
Based on structurally related thiadiazole derivatives, it may exhibit acute toxicity (oral, dermal, inhalation; Category 4). Use PPE, fume hoods, and adhere to GHS labeling protocols (Signal Word: "Warning") .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
The ICReDD framework combines quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal reaction conditions (e.g., solvent, catalyst, temperature), reducing trial-and-error experimentation. Feedback loops between computational and experimental data enhance efficiency . AI-driven platforms like COMSOL Multiphysics further enable real-time simulation of reaction kinetics and thermodynamics .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Replicate experiments to rule out procedural errors.
- Density Functional Theory (DFT) simulations validate spectral predictions against experimental data .
- Cross-validate with alternative techniques (e.g., mass spectrometry for molecular weight confirmation) .
Q. What strategies improve yield in multi-step syntheses involving thiazole intermediates?
- Membrane separation technologies (e.g., nanofiltration) isolate intermediates efficiently .
- Process control algorithms adjust parameters (pH, temperature) dynamically to minimize side reactions .
- Catalyst screening (e.g., palladium complexes for cross-coupling) enhances regioselectivity .
Q. How does the compound’s electronic structure influence its bioactivity?
Computational docking studies (e.g., with enzymes like α-glucosidase) reveal interactions between the thiazole ring’s electron-rich regions and hydrophobic binding pockets. Substituents like chloro and hydroxy groups modulate binding affinity, as seen in analogous triazole-thiazole hybrids .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can they be addressed?
- Issue : Low yields due to steric hindrance from the 4-methylthiazole group.
- Solution : Introduce microwave-assisted synthesis to accelerate reaction rates and improve energy transfer .
- Issue : Epimerization at the 3-hydroxy position.
- Solution : Use chiral auxiliaries or asymmetric catalysis to retain stereochemical integrity .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Synthesize derivatives with variations at the chloro, hydroxy, or thiazole positions.
- Test bioactivity (e.g., antimicrobial, enzymatic inhibition) using standardized assays.
- Correlate electronic (HOMO-LUMO gaps) and steric parameters (molecular volume) with activity trends .
Data Analysis and Reporting
Q. How should contradictory biological activity data be interpreted?
- Statistical validation : Apply ANOVA or t-tests to assess significance across replicates.
- Meta-analysis : Compare results with published analogs (e.g., 4-methylthiazole derivatives in PubChem) to identify trends .
- Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry to verify target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
